molecular formula C17H14N2O B189491 5-Methoxy-2,3-diphenylpyrazine CAS No. 34121-90-9

5-Methoxy-2,3-diphenylpyrazine

Cat. No. B189491
CAS RN: 34121-90-9
M. Wt: 262.3 g/mol
InChI Key: BAXKMRYXBVIHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2,3-diphenylpyrazine (MDP) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MDP is a heterocyclic aromatic compound that has been shown to have various biochemical and physiological effects. In

Mechanism Of Action

5-Methoxy-2,3-diphenylpyrazine has been shown to act as a potent antioxidant and has been found to protect against oxidative stress-induced damage. 5-Methoxy-2,3-diphenylpyrazine has also been shown to have anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

5-Methoxy-2,3-diphenylpyrazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the enhancement of mitochondrial function. 5-Methoxy-2,3-diphenylpyrazine has also been found to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Methoxy-2,3-diphenylpyrazine in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one of the limitations of using 5-Methoxy-2,3-diphenylpyrazine in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

Future research on 5-Methoxy-2,3-diphenylpyrazine should focus on its potential as a therapeutic agent for neurological disorders and its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and safety profile of 5-Methoxy-2,3-diphenylpyrazine in humans.

Synthesis Methods

5-Methoxy-2,3-diphenylpyrazine can be synthesized through a multistep process that involves the reaction of 2,3-diphenylpyrazine with methoxyamine hydrochloride in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure 5-Methoxy-2,3-diphenylpyrazine.

Scientific Research Applications

5-Methoxy-2,3-diphenylpyrazine has been used in various scientific research studies, including neuropharmacology, drug discovery, and medicinal chemistry. 5-Methoxy-2,3-diphenylpyrazine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

34121-90-9

Product Name

5-Methoxy-2,3-diphenylpyrazine

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

5-methoxy-2,3-diphenylpyrazine

InChI

InChI=1S/C17H14N2O/c1-20-15-12-18-16(13-8-4-2-5-9-13)17(19-15)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

BAXKMRYXBVIHBM-UHFFFAOYSA-N

SMILES

COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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